1-(4-Methylbenzyl)-1H-pyrazol-3-amin

Übersicht

Beschreibung

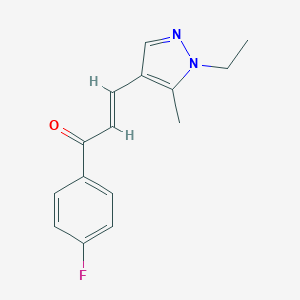

1-(4-Methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a 4-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring

Wissenschaftliche Forschungsanwendungen

1-(4-Methylbenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Wirkmechanismus

Target of Action

Similar compounds such as 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .

Mode of Action

It’s worth noting that benzyl cations, which are structurally similar, can react as brønsted acids or electron acceptors . They can also undergo nucleophilic substitution reactions .

Biochemical Pathways

Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with a wide range of biological targets and pathways .

Pharmacokinetics

A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometric method (hplc-ms) for quantification in rat plasma .

Result of Action

Similar compounds such as 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Safety and Hazards

The safety and hazards of similar compounds can vary. For instance, “4-Methylbenzyl isocyanate” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions of research on similar compounds can be quite diverse. For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, other compounds have been used in the preparation of anthelmintic, antiallergenic, antibacterial, antihistamic, antiemetic, and antimigraine agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for 1-(4-Methylbenzyl)-1H-pyrazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group on the benzyl ring.

1-(4-Methoxybenzyl)-1H-pyrazol-3-amine: Contains a methoxy group instead of a methyl group on the benzyl ring.

1-(4-Chlorobenzyl)-1H-pyrazol-3-amine: Features a chlorine atom on the benzyl ring.

Uniqueness: 1-(4-Methylbenzyl)-1H-pyrazol-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs.

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZYOOWPWOYDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B507813.png)

![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507836.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B507881.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)